molecular formula C25H21NO6 B12212296 2,6-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

2,6-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

Cat. No.: B12212296
M. Wt: 431.4 g/mol
InChI Key: TZTAQLIWDMQIEM-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a synthetic chemical compound designed for research applications. It belongs to the class of chromone carboxamides, which are of significant interest in medicinal chemistry due to their wide range of potential biological activities. The chromone (4H-chromen-4-one) scaffold is a privileged structure in drug discovery, known for being the core of various natural products and for its association with diverse pharmacological properties . This particular compound features a benzamide group at the 6-position of the chromone ring, which is further substituted with dimethoxy and methoxyphenyl moieties. These structural features are often explored to modulate the compound's physicochemical properties and interaction with biological targets. Chromone carboxamides and their structural analogs are frequently investigated for their potential as enzyme inhibitors . Researchers may utilize this compound to explore structure-activity relationships (SAR), particularly in studies related to bacterial quorum sensing, given that similar chromone carboxamides have been identified as potent inhibitors of Pseudomonas aeruginosa biofilm formation by targeting the PqsR (MvfR) receptor, a key regulator in the quorum sensing system . The presence of the 2,6-dimethoxybenzamide group is a notable feature, as a 2,6-dimethoxy substitution pattern on a benzoyl ring has been documented in other research contexts, such as in the study of chitin synthesis inhibitors . This product is provided for non-human research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C25H21NO6

Molecular Weight

431.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide

InChI

InChI=1S/C25H21NO6/c1-29-19-8-5-4-7-16(19)23-14-18(27)17-13-15(11-12-20(17)32-23)26-25(28)24-21(30-2)9-6-10-22(24)31-3/h4-14H,1-3H3,(H,26,28)

InChI Key

TZTAQLIWDMQIEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Pechmann Condensation with Aluminum Chloride

The 4-oxo-4H-chromen-6-yl core is synthesized via Pechmann condensation, a classical method for coumarin derivatives. Resacetophenone (2,4-dihydroxyacetophenone) reacts with ethyl acetoacetate in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds at 130–140°C in nitrobenzene, facilitating cyclization to form 5-hydroxy-6-acetyl-4-methylcoumarin. Steam distillation removes nitrobenzene, yielding the coumarin intermediate with a 62% yield after recrystallization.

Key reaction parameters:

  • Catalyst : AlCl₃ (7.5 mmol)

  • Solvent : Nitrobenzene

  • Temperature : 130–140°C

  • Yield : 62%

Silica Sulphuric Acid (SSA)-Catalyzed Coumarin Synthesis

An eco-friendly alternative employs silica sulphuric acid (SSA) to catalyze the condensation of resacetophenone with ethyl acetoacetate at 70–80°C. SSA enhances reaction efficiency by providing acidic sites for protonation, achieving comparable yields (60–65%) while eliminating hazardous solvents. This method aligns with green chemistry principles, offering operational simplicity and catalyst reusability.

Benzamide Functionalization via Nickel-Catalyzed Reductive Aminocarbonylation

Reaction Mechanism and Optimization

The benzamide group is introduced through nickel-catalyzed reductive aminocarbonylation, a method validated for analogous structures. Aryl iodides (e.g., 2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl iodide) react with nitroarenes in the presence of Ni(glyme)Cl₂ and Co₂(CO)₈ under reductive conditions. Zinc powder serves as a reductant, while chlorotrimethylsilane (TMSCl) enhances electrophilicity at the carbonyl carbon.

Optimal conditions:

  • Catalysts : Ni(glyme)Cl₂ (10 mol%), Co₂(CO)₈ (0.8 equiv)

  • Solvent : DMF (0.5 M)

  • Temperature : 120°C

  • Yield : Quantitative under optimized settings

Substrate Scope and Limitations

This method accommodates electron-donating substituents (e.g., methoxy groups) on both the aryl iodide and nitroarene. However, steric hindrance at the ortho position reduces coupling efficiency, necessitating extended reaction times (16–24 hours).

Friedel-Crafts Acylation for Intermediate Functionalization

Acyl Chloride-Based Approach

Friedel-Crafts acylation attaches the 2,6-dimethoxybenzoyl group to the chromen intermediate. 3,4-Dimethoxybenzoyl chloride reacts with 2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-amine in the presence of AlCl₃. However, this method faces challenges due to the instability of 3,4-dimethoxybenzoyl chloride, which decomposes under reaction conditions, leading to impurities.

Alternative Amide-Based Protocol

To circumvent acyl chloride instability, 3,4-dimethoxybenzoic acid-N,N-dialkylamide is used. The Grignard reagent derived from 3-(2-bromo-4,5-dimethoxyphenyl)-pentan-2-one ketal reacts with the amide, followed by hydrolysis to yield the target benzamide. This approach improves purity but requires stringent anhydrous conditions.

Industrial-Scale Synthesis Strategies

Continuous Flow Synthesis

Continuous flow systems enhance reaction control and scalability. A two-stage setup is employed:

  • Chromen Synthesis : Pechmann condensation in a high-temperature flow reactor (140°C, residence time: 30 minutes).

  • Benzamide Coupling : Nickel-catalyzed aminocarbonylation in a packed-bed reactor with immobilized Ni/Co catalysts.

Advantages include reduced side reactions and consistent product quality, though capital costs are higher than batch methods.

Comparative Analysis of Synthesis Methods

Method Catalyst Yield Purity Scalability
Pechmann CondensationAlCl₃62%ModerateModerate
SSA-Catalyzed CondensationSilica Sulphuric Acid65%HighHigh
Nickel-Catalyzed CouplingNi/Co>95%HighHigh
Friedel-Crafts AcylationAlCl₃50–60%LowLow

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the aromatic rings.

Scientific Research Applications

2,6-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chromenyl moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural analogs of 2,6-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide, emphasizing differences in substituents and core functional groups:

Compound Name CAS Number Molecular Formula Substituents (Benzamide/Sulfonamide) Core Structure
This compound Not provided C₂₅H₂₁NO₆* 2,6-Dimethoxybenzamide 4H-chromen-4-one
4-Methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide 923257-29-8 C₂₄H₁₉NO₅ 4-Methoxybenzamide 4H-chromen-4-one
4-Chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide 923193-64-0 C₂₂H₁₅ClN₂O₅S 4-Chlorobenzenesulfonamide 4H-chromen-4-one
N-(6-Chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Not provided C₁₆H₁₂ClN₂O₃S 2-(2-Methoxyphenyl)acetamide Benzothiazole
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(2-methoxyphenyl)benzamide Not provided C₁₉H₁₅N₅O₂ 2-Methoxyphenylbenzamide Imidazole

*Inferred molecular formula based on structural analysis of analogs in and .

Key Structural and Functional Differences:

Sulfonamide derivatives (e.g., 923193-64-0) replace the benzamide with a sulfonamide group, reducing hydrogen-bonding capacity but increasing acidity and solubility .

Core Structure Variations: Compounds with benzothiazole or imidazole cores () exhibit distinct electronic profiles and ring geometries, which may favor interactions with different biological targets (e.g., kinases vs. GPCRs) compared to chromenone-based analogs.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 2,6-dimethoxybenzoyl chloride with a chromenone-derived amine, paralleling methods used for imidazole-based benzamides (). Sulfonamide analogs may require sulfonyl chloride intermediates .

Research Findings and Inferred Properties

  • Lipophilicity and Bioavailability : The 2,6-dimethoxy substitution likely increases logP compared to single-methoxy analogs, suggesting improved membrane permeability but reduced aqueous solubility .
  • Receptor Binding : Methoxy groups at ortho positions may enhance π-π stacking with aromatic residues in enzyme active sites, as seen in related benzamide inhibitors .
  • Thermal Stability: While melting points are unavailable for the target compound, imidazole-based analogs in show high melting points (250–294°C), suggesting that the chromenone core may confer similar thermal stability.

Biological Activity

2,6-Dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a complex organic compound with significant biological activity. Its unique structure, characterized by a benzamide core and chromenyl moiety, positions it as a subject of interest in medicinal chemistry. This article explores its biological activities, focusing on enzyme inhibition, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H21NO6, with a molecular weight of 431.4 g/mol. The compound features multiple functional groups that enhance its reactivity and biological properties.

PropertyValue
Molecular FormulaC25H21NO6
Molecular Weight431.4 g/mol
IUPAC NameThis compound

Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against tyrosinase , an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, the compound shows promise as a depigmenting agent for skin treatments aimed at conditions like hyperpigmentation. The mechanism involves binding to the active site of the enzyme, effectively blocking melanin production.

Enzyme Inhibition

  • Tyrosinase Inhibition : Studies have shown that this compound can inhibit tyrosinase activity in vitro. This property suggests its potential use in cosmetic formulations for skin lightening.

Anti-inflammatory Properties

Preliminary studies suggest that the compound may possess anti-inflammatory properties. These effects are likely mediated through the modulation of inflammatory pathways, although specific mechanisms require further investigation.

Antioxidant Activity

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a critical role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

Case Studies

  • Skin Treatment Applications : In a study focusing on skin depigmentation, this compound demonstrated effective inhibition of melanin production in cultured melanocytes. This suggests potential applications in treating hyperpigmentation disorders.
  • Inflammation Model : In animal models of inflammation, treatment with this compound resulted in reduced inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. The following table summarizes notable analogs and their unique properties:

Compound NameStructural FeaturesUnique Properties
3,4-Dimethoxy-N-(2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl)benzamideContains methyl group instead of methoxyPotential anti-cancer properties
N-(6-Methoxypyridin-3-yl)benzamideDifferent heterocyclic structureExhibits antimicrobial activity
4-Methoxy-N-(6-methylpyridin-3-yl)benzamidePyridine ring substitutionKnown for neuroprotective effects

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